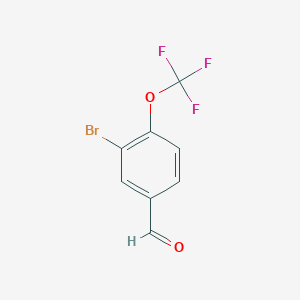

3-Bromo-4-(trifluoromethoxy)benzaldehyde

Übersicht

Beschreibung

3-Bromo-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-4-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions under transition metal catalysis. A notable example is its use in Buchwald-Hartwig amination:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination with morpholine | Pd₂(dba)₃, BINAP, Cs₂CO₃ in toluene at 85°C under N₂ | 3-Morpholino-4-(trifluoromethoxy)benzaldehyde | 65% |

This reaction demonstrates compatibility with palladium catalysis, enabling the introduction of amine functionalities for pharmaceutical intermediate synthesis.

Aldehyde-Specific Transformations

The aldehyde group participates in classical carbonyl reactions:

Wittig Olefination

The aldehyde reacts with phosphonate reagents to form α,β-unsaturated esters:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Wittig with ethyl 2-phosphonoacetate | NaH, DME at -30°C, followed by workup | (E)-Ethyl 3-(3-bromo-4-(trifluoromethoxy)phenyl)acrylate | 98% |

Grignard Addition

Methylmagnesium iodide adds to the aldehyde, forming secondary alcohols:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | MeMgI in THF at 0°C | 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanol | Not reported |

Oxidation and Reduction

- Oxidation : The aldehyde is oxidized to 3-bromo-4-(trifluoromethoxy)benzoic acid using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : Sodium borohydride reduces the aldehyde to 3-bromo-4-(trifluoromethoxy)benzyl alcohol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed substitution. For example, nitration occurs preferentially at the ortho position relative to the trifluoromethoxy group:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–30°C | 3-Bromo-4-(trifluoromethoxy)-2-nitrobenzaldehyde | 90% (para isomer) |

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura couplings for biaryl synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 80°C | 3-Phenyl-4-(trifluoromethoxy)benzaldehyde | 75–85% |

Condensation Reactions

The aldehyde forms hydrazones and Schiff bases, useful in heterocyclic synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | 3-Bromobenzohydrazide in ethanol under reflux | (E)-N'-(3-Bromo-4-(trifluoromethoxy)benzylidene)-3-bromobenzohydrazide | 88% |

Industrial-Scale Bromination

Large-scale production employs radical bromination with UV initiation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical bromination | Cl₂, radical initiator, UV light at 90–100°C | This compound | 80–85% |

Key Reactivity Insights

- Electronic Effects : The trifluoromethoxy group enhances electrophilic substitution rates at specific ring positions due to its strong electron-withdrawing nature .

- Steric Considerations : The bulky trifluoromethoxy group may hinder reactions at the adjacent aldehyde position, favoring meta-substitution in some cases .

This compound’s multifunctional reactivity makes it indispensable in synthesizing agrochemicals, pharmaceuticals, and advanced materials.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. It can undergo nucleophilic substitution reactions, oxidation, and reduction, making it versatile for creating various derivatives.

Biology

- Precursor for Bioactive Compounds : It is utilized in developing molecular probes and bioactive compounds, particularly those targeting biological pathways involved in disease processes.

Medicine

- Potential Drug Candidates : The compound is involved in synthesizing therapeutic agents, especially those exhibiting anticancer properties. Its structural characteristics enhance interactions with biological targets.

Industry

- Production of Agrochemicals and Dyes : Its chemical properties facilitate its use in producing specialty chemicals, including agrochemicals and dyes.

Research indicates that 3-Bromo-4-(trifluoromethoxy)benzaldehyde exhibits significant biological activity, particularly in anticancer research:

- Anticancer Properties : Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression.

- In Vitro Studies : Research demonstrated enhanced cytotoxicity against drug-resistant leukemia cells due to structural modifications that affect mitochondrial function and apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Efficacy | Significant inhibition of cancer cell growth |

| Enzyme Interactions | Increased inhibitory activity on xanthine oxidase |

Case Studies

- In Vitro Studies on Anticancer Efficacy : A study highlighted that derivatives of benzaldehyde with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against drug-resistant leukemia cells by altering mitochondrial function and activating apoptotic pathways.

- Enzyme Interaction Studies : Research focused on how substituted benzaldehydes interact with xanthine oxidase, revealing that specific hydroxyl substitutions significantly increased inhibitory activity, showcasing the importance of structural modifications for biological efficacy.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzaldehyde depends on its chemical reactivity and interactions with molecular targets. The bromine atom and trifluoromethoxy group can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions . The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethoxy)benzaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

3-Bromo-4-fluorobenzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group, affecting its electronic properties and reactivity.

3-Bromo-4-methoxybenzaldehyde: Has a methoxy group instead of the trifluoromethoxy group, influencing its solubility and reactivity.

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which impart distinct electronic and steric effects. These features make it a valuable intermediate in the synthesis of diverse organic compounds and enhance its utility in various chemical reactions .

Biologische Aktivität

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (C8H4BrF3O2) features a bromine atom and a trifluoromethoxy group attached to a benzaldehyde moiety. The trifluoromethoxy group is known for enhancing the biological activity of compounds by influencing their lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound can be achieved through various methods, including direct arylation reactions. For example, it has been reported that the compound can be synthesized using palladium-catalyzed reactions with heteroarenes, yielding high product purity and quantity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression. For instance, the presence of the trifluoromethoxy group has been linked to increased inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating certain cancers .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with various cellular pathways. Studies have suggested that compounds with similar structures can modulate signaling pathways related to apoptosis and cell proliferation, potentially through the inhibition of P-glycoprotein, a protein associated with drug resistance in cancer cells .

Case Studies

- In Vitro Studies on Anticancer Efficacy : A study demonstrated that derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways .

- Enzyme Interaction Studies : Another research effort focused on the interaction between substituted benzaldehydes and xanthine oxidase. The introduction of hydroxyl groups at specific positions significantly increased inhibitory activity, highlighting the importance of structural modifications on biological efficacy .

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIAOFZMQWTYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522348 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-66-1 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.